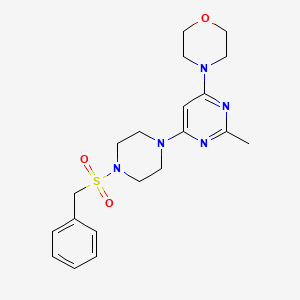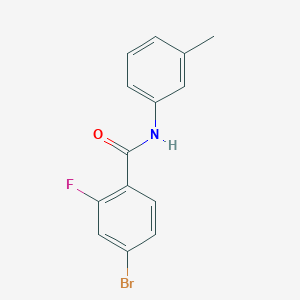
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” is a chemical compound with the molecular formula C15H13BrFNO . It has a molecular weight of 322.17 .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The predicted boiling point of “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” is 430.2±45.0 °C, and its predicted density is 1.441±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be -1.77±0.70 .Scientific Research Applications
Synthesis of Biaryl Intermediates
“4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” could potentially be used in the synthesis of biaryl intermediates . Biaryl compounds are commonly used in pharmaceuticals, agrochemicals, and materials science.
Antibacterial Drugs
Benzamide derivatives, such as sulfonamides, have been used as antibacterial drugs for decades . It’s possible that “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” could be used to synthesize new antibacterial compounds.
Antitumor Agents
Sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” could potentially be used to synthesize new antitumor agents.
Antidiabetic Agents
As mentioned above, sulfonamide compounds have been found to have antidiabetic properties . “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” could potentially be used to synthesize new antidiabetic agents.
Antiviral Agents
Sulfonamide compounds have also been found to have antiviral properties . “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” could potentially be used to synthesize new antiviral agents.
Materials Science
Biaryl compounds are commonly used in materials science . “4-bromo-2-fluoro-N-(3-methylphenyl)benzamide” could potentially be used to synthesize new materials with unique properties.
properties
IUPAC Name |
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTOSPPPJQBMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)
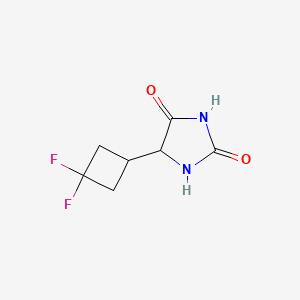
![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)
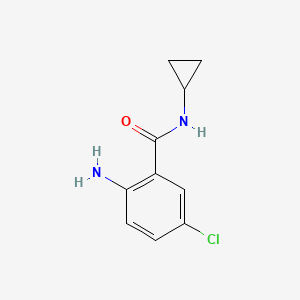
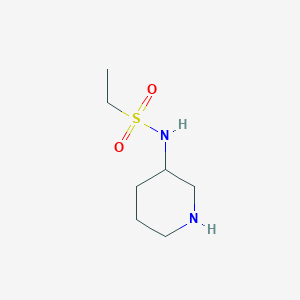

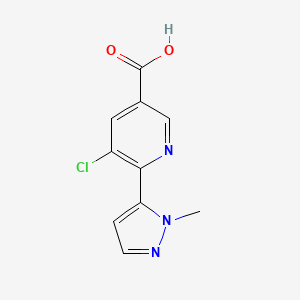
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
